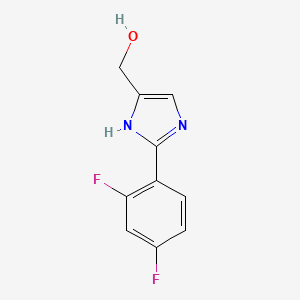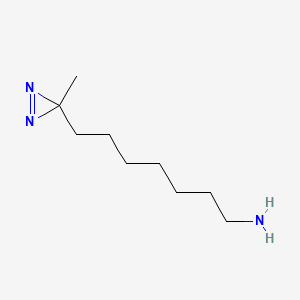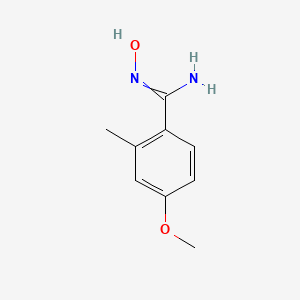
1-(2-Chloro-4-iodophenyl)guanidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-Chloro-4-iodophenyl)guanidine is a chemical compound that belongs to the class of guanidines. Guanidines are known for their versatile applications in various fields, including pharmaceuticals, organocatalysis, and biochemical processes. The compound’s unique structure, featuring both chlorine and iodine substituents on the phenyl ring, makes it an interesting subject for research and industrial applications.
準備方法
The synthesis of 1-(2-Chloro-4-iodophenyl)guanidine can be achieved through several methods. One common approach involves the reaction of 2-chloro-4-iodoaniline with cyanamide under acidic conditions to form the guanidine derivative. Another method includes the use of N-chlorophthalimide, isocyanides, and amines in a one-pot synthesis . This strategy provides a straightforward and efficient route to diverse guanidines with high yields.
Industrial production methods often involve the use of commercially available guanylating reagents such as di(imidazole-1-yl)methanimine, which allows for the stepwise displacement of its imidazole groups by amines . This method is advantageous due to its convenience and the ability to achieve high yields.
化学反応の分析
1-(2-Chloro-4-iodophenyl)guanidine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine and iodine substituents on the phenyl ring can be replaced by other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include sodium iodide and potassium fluoride.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives. For example, oxidation with hydrogen peroxide can yield the corresponding nitro compound.
Coupling Reactions: The guanidine group can participate in coupling reactions with other aromatic compounds to form more complex structures. Palladium-catalyzed cross-coupling reactions are commonly used for this purpose.
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, substitution reactions with sodium iodide can yield 1-(2-Iodo-4-iodophenyl)guanidine.
科学的研究の応用
1-(2-Chloro-4-iodophenyl)guanidine has several applications in scientific research:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules
Biology: In biological research, guanidines are known for their ability to form hydrogen bonds and interact with biological molecules. This makes this compound a valuable tool for studying protein-ligand interactions and enzyme mechanisms.
Medicine: The compound’s potential as a pharmaceutical intermediate is being explored.
Industry: In industrial applications, this compound is used as a precursor for the synthesis of specialty chemicals and materials.
作用機序
The mechanism of action of 1-(2-Chloro-4-iodophenyl)guanidine involves its interaction with specific molecular targets. The guanidine group is known for its high basicity and ability to form stable hydrogen bonds. This allows the compound to interact with various biological molecules, including proteins and nucleic acids . The chlorine and iodine substituents on the phenyl ring can also influence the compound’s reactivity and binding affinity.
類似化合物との比較
1-(2-Chloro-4-iodophenyl)guanidine can be compared with other guanidine derivatives, such as:
1-(2-Chlorophenyl)guanidine: Lacks the iodine substituent, which can affect its reactivity and biological activity.
1-(4-Iodophenyl)guanidine: Lacks the chlorine substituent, which can influence its chemical properties.
1-(2-Bromo-4-iodophenyl)guanidine: Contains a bromine substituent instead of chlorine, which can alter its reactivity and applications.
特性
分子式 |
C7H7ClIN3 |
|---|---|
分子量 |
295.51 g/mol |
IUPAC名 |
2-(2-chloro-4-iodophenyl)guanidine |
InChI |
InChI=1S/C7H7ClIN3/c8-5-3-4(9)1-2-6(5)12-7(10)11/h1-3H,(H4,10,11,12) |
InChIキー |
OQSNGOSTOMNFFC-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(C=C1I)Cl)N=C(N)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![8-Bromo-2-(3-fluorophenyl)imidazo[1,2-a]pyridine](/img/structure/B13683406.png)







![5-Amino-7-fluoro-2,3,4,5-tetrahydrobenzo[B]thiepine 1,1-dioxide](/img/structure/B13683465.png)
![6-Boc-2-(2,6-dioxo-3-piperidyl)-6,7-dihydropyrrolo[3,4-f]isoindole-1,3(2H,5H)-dione](/img/structure/B13683467.png)


